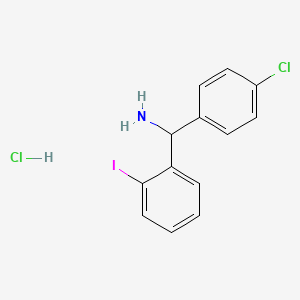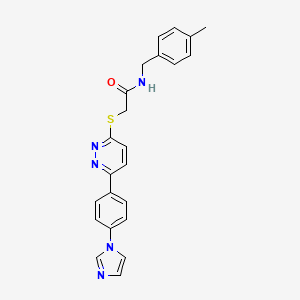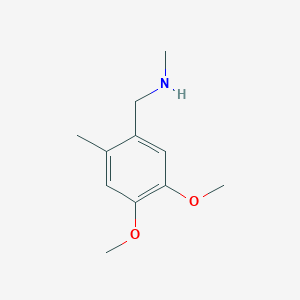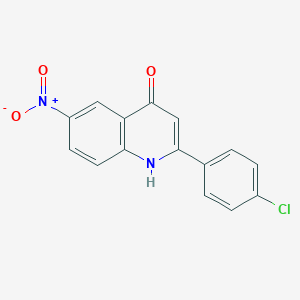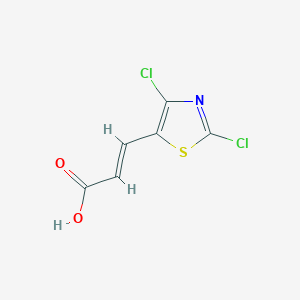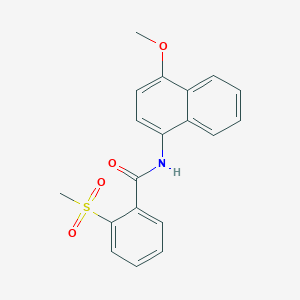![molecular formula C24H25N5O2 B2966728 1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848674-51-1](/img/structure/B2966728.png)
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry Applications
In supramolecular chemistry, pyrimidine derivatives have been investigated for their role in forming hydrogen-bonded supramolecular assemblies. The study by Fonari et al. (2004) highlights the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for novel crown-containing hydrogen-bonded assemblies. These compounds form 2D and 3D networks through extensive hydrogen bonding interactions, incorporating macrocyclic cations in their structures, which could lead to applications in molecular recognition and self-assembly processes (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Synthetic Methodologies
The synthetic versatility of pyrimidine derivatives is evident from research into their preparation methods. For example, Simo et al. (2000) explored cycloadditions to synthesize pyrimido[1,2,3-cd]purine-8,10-diones, showcasing a procedure based on the cycloaddition of substituted alkyl azides to 2-ethynylpyrimido[1,2,3-cd]purine-8,10(9H)-dione. This method highlights the potential of pyrimidine derivatives in synthesizing diverse heterocyclic structures, which could be useful in developing new pharmaceuticals or materials (Simo, Rybár, & Alföldi, 2000).
Structural and Molecular Studies
Studies on the crystal and molecular structure of pyrimidine derivatives, such as the work by Wolska and Herold (2002), provide insight into the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. Understanding the structural properties of these compounds can inform the design of materials with specific molecular architectures for applications in nanotechnology and material science (Wolska & Herold, 2002).
Photochemical and Reactivity Studies
The photochemical behavior of pyrimidine derivatives offers avenues for research into novel photochemical reactions. Shorunov et al. (2018) reported on the unusual photochemistry of a highly reactive pyrimidinedione, forming a bicyclic product upon photolysis. Studies like this can contribute to the development of photoresponsive materials and understanding the mechanisms of photoinduced molecular transformations (Shorunov, Plutschack, Bermeshev, & Guzei, 2018).
properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-10-18(11-9-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(12-5-13-28(20)23)19-7-4-6-17(2)14-19/h4,6-11,14H,5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGSQYNIRESNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

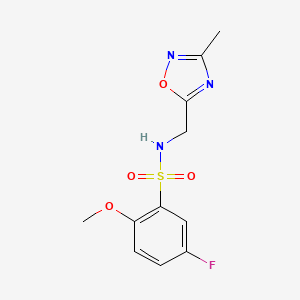

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)

![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
